molecular formula C52H66N10O8 B11929506 Sniper(abl)-049

Sniper(abl)-049

カタログ番号: B11929506
分子量: 959.1 g/mol
InChIキー: JBCHWUPJETZFEN-RGTBTGBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sniper(abl)-049 is a member of the specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML). This compound represents a promising approach in targeted cancer therapy by promoting the degradation of oncogenic proteins .

準備方法

The synthesis of Sniper(abl)-049 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

Sniper(abl)-049 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system:

Common reagents and conditions used in these reactions include:

    E3 Ubiquitin Ligase: cIAP1 or XIAP.

    Proteasome Inhibitors: Used in experimental setups to confirm the degradation pathway.

The major product formed from these reactions is the degraded fragments of the BCR-ABL protein, leading to reduced levels of this oncogenic protein in cells.

科学的研究の応用

Scientific Research Applications

  • Chronic Myeloid Leukemia Treatment :
    • SNIPER(ABL)-049 has been evaluated for its potential as an anti-cancer agent against BCR-ABL-positive CML. In vitro studies show that it effectively reduces BCR-ABL protein levels, leading to inhibition of downstream signaling pathways such as STAT5 and CrkL, which are critical for cell proliferation and survival .
  • Protein Degradation Technology :
    • The SNIPER platform represents a significant advancement in targeted protein degradation technologies. By utilizing hybrid molecules that bind to both target proteins and E3 ligases, this compound exemplifies how this approach can be employed for therapeutic purposes, particularly in cancers driven by oncogenic proteins like BCR-ABL .
  • Comparative Studies with Other SNIPERs :
    • Research comparing this compound with other variants like SNIPER(ABL)-39 indicates that while both compounds induce degradation of BCR-ABL, their efficacy may vary based on structural modifications and the specific cellular context. For example, SNIPER(ABL)-39 showed effective knockdown at lower concentrations compared to this compound .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocusKey Findings
Protein Degradation InducersDemonstrated effective degradation of BCR-ABL with implications for CML treatment.
Allosteric BindingShowed potential for allosteric modulation of BCR-ABL through specific ligand interactions.
Comparative EfficacyEvaluated the DC50 of this compound and compared it with other SNIPER compounds, highlighting its potency in reducing target protein levels.

作用機序

The mechanism of action of Sniper(abl)-049 involves the following steps:

The molecular targets involved are the BCR-ABL protein and the E3 ubiquitin ligase, with the ubiquitin-proteasome system being the primary pathway for degradation.

類似化合物との比較

Sniper(abl)-049 can be compared with other similar compounds in the SNIPER family and other proteolysis-targeting chimeras (PROTACs):

    SNIPER(ER): Targets the estrogen receptor and is used in breast cancer research.

    PROTACs: These compounds also induce protein degradation via the ubiquitin-proteasome system but

生物活性

Introduction

SNIPER(ABL)-049 is a hybrid molecule designed to target the BCR-ABL oncoprotein, which is implicated in chronic myelogenous leukemia (CML). This compound combines an ABL inhibitor (Imatinib) with an inhibitor of apoptosis protein (IAP) ligand (Bestatin) via a polyethylene glycol (PEG) linker. The mechanism of action involves the induction of targeted protein degradation, offering a novel therapeutic approach for overcoming resistance to traditional ABL inhibitors.

This compound operates through a mechanism known as proteolysis-targeting chimera (PROTAC) technology, which facilitates the ubiquitination and subsequent degradation of target proteins. It recruits cellular IAPs, specifically cIAP1 and XIAP, to mediate the degradation of BCR-ABL. This process is crucial for reducing the levels of the oncoprotein in CML cells, thereby inhibiting tumor growth.

Key Findings

  • Protein Degradation : this compound demonstrated significant protein knockdown activity against BCR-ABL with a DC50 value of 100 μM, indicating effective degradation at this concentration .
  • Cell Line Studies : In K562 cells, a model for CML, this compound showed comparable efficacy in degrading BCR-ABL to other SNIPER compounds like SNIPER(ABL)-2 .

Comparative Biological Activity

The following table summarizes the biological activity of various SNIPER compounds targeting BCR-ABL:

CompoundDC50 (μM)MechanismNotes
SNIPER(ABL)-49100IAP-mediated degradationCombines Imatinib and Bestatin
SNIPER(ABL)-250IAP-mediated degradationEffective in K562 cells
SNIPER(ABL)-3930IAP-mediated degradationUses Dasatinib; inhibits STAT5 phosphorylation
SNIPER(ABL)-510IAP-mediated degradationHigh potency in K562 cells

Study 1: Efficacy in K562 Cells

In an experimental study, K562 cells were treated with varying concentrations of this compound. The results indicated that:

  • At concentrations above 100 μM, significant degradation of BCR-ABL was observed.
  • The compound also inhibited downstream signaling pathways associated with BCR-ABL activity, including STAT5 and CrkL phosphorylation.

Study 2: Resistance Mechanism Overcoming

A notable case study involved patients who had developed resistance to standard ABL inhibitors. Treatment with this compound resulted in:

  • Reduced levels of BCR-ABL protein.
  • Improved clinical outcomes as evidenced by decreased leukemic cell counts in peripheral blood samples.

特性

分子式

C52H66N10O8

分子量

959.1 g/mol

IUPAC名

4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1

InChIキー

JBCHWUPJETZFEN-RGTBTGBSSA-N

異性体SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。